N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313880
InChI: InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)18-16(22)9-20-17(23)8-13-10-24-6-5-15(13)19-20/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC16313880

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name N-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)18-16(22)9-20-17(23)8-13-10-24-6-5-15(13)19-20/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,22)
Standard InChI Key GERFEAPCQKZIOQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiopyrano[4,3-c]pyridazine scaffold fused with an acetylphenyl acetamide moiety. The thiopyrano ring system incorporates a sulfur atom at position 1 and a ketone group at position 3, while the pyridazine ring contributes two adjacent nitrogen atoms. The N-(3-acetylphenyl)acetamide side chain is linked via a methylene bridge to the thiopyrano-pyridazine core.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₃S
Molecular Weight343.4 g/mol
IUPAC NameN-(3-acetylphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Canonical SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Topological Polar Surface Area86.7 Ų

The logP value (estimated at ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Stepwise Synthesis Strategy

The synthesis involves three primary stages:

  • Core Formation: Condensation of thiopyran-4-one with hydrazine derivatives yields the thiopyrano-pyridazine core. Cyclocondensation under acidic conditions (e.g., HCl/EtOH) facilitates ring closure.

  • Acetylation: Introduction of the acetylphenyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability.

  • Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the core structure using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Biological Activity and Research Findings

Computational Predictions

Molecular docking simulations suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

Challenges and Future Directions

Synthetic Hurdles

  • Sulfur Oxidation: The thiopyrano ring is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Regioselectivity: Competing reactions at N1 vs. N2 of the pyridazine ring complicate acetamide positioning.

Biological Characterization Needs

  • ADMET Profiling: No data exist on bioavailability, plasma protein binding, or CYP450 interactions.

  • Target Validation: CRISPR-Cas9 knockout studies are required to confirm kinase targets.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Y043-2205

PropertyTarget CompoundY043-2205
Molecular Weight343.4 g/mol376.5 g/mol
logP3.13.1
Key Structural DifferenceAcetylphenyl acetamideCyclohepta[d] thiazole
BioactivityKinase inhibition (predicted)Antimicrobial (observed)

The cyclohepta-thiazole moiety in Y043-2205 enhances microbial target engagement but reduces CNS permeability due to higher polar surface area (63.2 vs. 86.7 Ų) .

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